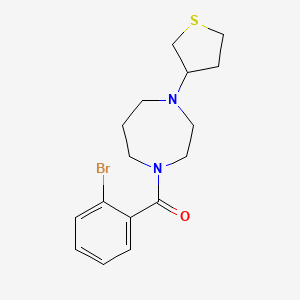
1-(2-Bromobenzoyl)-4-(thiolan-3-yl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromobenzoyl)-4-(thiolan-3-yl)-1,4-diazepane is a complex organic compound that features a bromophenyl group and a diazepane ring attached to a tetrahydrothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromobenzoyl)-4-(thiolan-3-yl)-1,4-diazepane typically involves multiple steps One common approach is to start with the bromination of phenylmethanone to introduce the bromine atom at the 2-position This is followed by the formation of the diazepane ring through a cyclization reaction involving appropriate amine precursors
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromobenzoyl)-4-(thiolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the bromophenyl group.
Substitution: Nucleophilic substitution reactions can be carried out to replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in a polar aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of phenylmethanone derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of phenylmethanone without the bromine atom.
Substitution: Formation of various substituted phenylmethanone derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-(2-Bromobenzoyl)-4-(thiolan-3-yl)-1,4-diazepane is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its diazepane ring is of particular interest due to its presence in many biologically active molecules, including some pharmaceuticals.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 1-(2-Bromobenzoyl)-4-(thiolan-3-yl)-1,4-diazepane involves its interaction with specific molecular targets. The diazepane ring can interact with receptors or enzymes, modulating their activity. The bromophenyl group may enhance the compound’s binding affinity through halogen bonding, while the tetrahydrothiophene moiety can influence the compound’s overall conformation and stability.
Comparison with Similar Compounds
Similar Compounds
(2-Bromophenyl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepane): Similar structure but lacks the methanone group.
(2-Bromophenyl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanol: Similar structure but with a hydroxyl group instead of a methanone group.
(2-Bromophenyl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethanone: Similar structure but with an ethanone group instead of a methanone group.
Uniqueness
1-(2-Bromobenzoyl)-4-(thiolan-3-yl)-1,4-diazepane is unique due to the presence of the methanone group, which can participate in additional chemical reactions compared to its analogs. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(2-bromophenyl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2OS/c17-15-5-2-1-4-14(15)16(20)19-8-3-7-18(9-10-19)13-6-11-21-12-13/h1-2,4-5,13H,3,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHATWVNANGIIAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC=CC=C2Br)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














